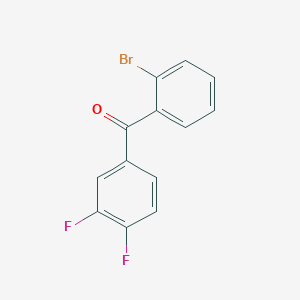

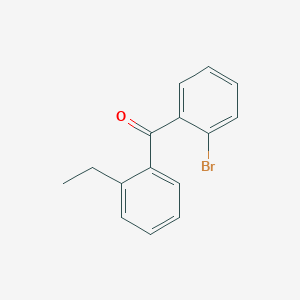

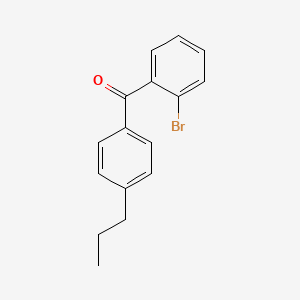

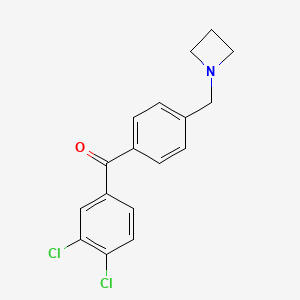

4'-Azetidinomethyl-3,4-dichlorobenzophenone

説明

The compound 4'-Azetidinomethyl-3,4-dichlorobenzophenone is not directly mentioned in the provided papers. However, the papers discuss related azetidinone compounds, which can provide insights into the chemical class that includes 4'-Azetidinomethyl-3,4-dichlorobenzophenone. Azetidinones, also known as β-lactams, are a class of organic compounds with a four-membered ring structure that is of significant interest due to their biological activities, particularly as antitumor agents and antibiotics .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest due to their potential pharmacological applications. Paper describes the synthesis of a series of 3-phenoxy-1,4-diarylazetidin-2-ones, which are shown to have potent antiproliferative properties. The synthesis involves creating a trans configuration between the 3-phenoxy and 4-phenyl rings, which is found to be optimal for antiproliferative activity. Paper outlines a mild four-carbon homologation process for a 4-formyl-substituted azetidinone, leading to a key intermediate in the synthesis of carbacephem antibiotics. This process includes homologation with phosphorane and a dioxenone opening step.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. In paper , X-ray crystallography studies reveal the importance of the torsional angle between the phenyl rings in the compounds for their antiproliferative activity. Paper provides an X-ray structural investigation of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinones, detailing the crystallization in a monoclinic system and the refinement of the structure. The solid-state structure is compared with the structure found from NMR studies in solution, indicating the importance of conformational analysis in understanding the activity of these compounds.

Chemical Reactions Analysis

The chemical reactions involving azetidinone derivatives are complex and can be tailored to produce compounds with specific biological activities. The synthesis processes described in the papers involve multiple steps, including the formation of specific isomers and the introduction of substituents that can interact with biological targets, such as the colchicine-binding site on β-tubulin as mentioned in paper . The homologation process described in paper is another example of a chemical reaction that extends the carbon chain of the azetidinone, which is a key step in the synthesis of more complex molecules like antibiotics.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The X-ray crystallography and NMR studies mentioned in papers and provide information on the solid-state and solution structures of these compounds, which can affect their solubility, stability, and reactivity. The antiproliferative properties of the compounds synthesized in paper are a direct result of their ability to disrupt microtubular structures in cells, indicating that their physical interaction with biological macromolecules is a key aspect of their function.

科学的研究の応用

Synthesis of Azetidinone Derivatives

Azetidinones and their derivatives, like 4'-Azetidinomethyl-3,4-dichlorobenzophenone, are synthesized through various methods. The importance of the synthesis is often linked to their potential application in medicinal chemistry. For instance, synthesis of 3,3-diarylazetidines via a calcium(II)-catalyzed Friedel-Crafts reaction has been documented, highlighting the importance of the N-Cbz group in enhancing reactivity by stabilizing an intermediate carbocation on the azetidinone ring (Denis et al., 2018). Moreover, the synthesis of novel azetidinones and thiazolidinones with potential biological activities against bacterial strains highlights the versatility of azetidinones as precursors in drug discovery (Chopde et al., 2011).

Antiproliferative and Antitumor Agents

Azetidinone derivatives have been recognized for their potent antiproliferative properties. For example, certain compounds in the series of 3-phenoxy-1,4-diarylazetidin-2-ones showed significant antiproliferative activity in MCF-7 breast cancer cells, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016). In another study, 3-chloro-azetidin-2-one derivatives exhibited interesting antiproliferative activity on human breast cancer cell lines, suggesting their potential as new tools for breast cancer treatment (Chimento et al., 2013).

Chemical Transformations and Ring Transformations

Azetidinones also serve as substrates for chemical transformations. For instance, ring transformation of 2-(haloalkyl)azetidines into 3,4-disubstituted pyrrolidines and piperidines has been explored, indicating the utility of azetidinones in synthesizing diverse heterocyclic structures (Van Brabandt et al., 2006).

Azetidinones as Synthons

The four-membered cyclic lactam structure of azetidin-2-ones makes them useful building blocks for synthesizing a wide range of organic molecules, leveraging the strain energy associated with the beta-lactam skeleton. These compounds are used as synthons for the synthesis of various biologically important compounds, exploiting the selective bond cleavage of the strained ring and further transformations to synthesize diverse target molecules lacking the beta-lactam ring structure (Deshmukh et al., 2004).

特性

IUPAC Name |

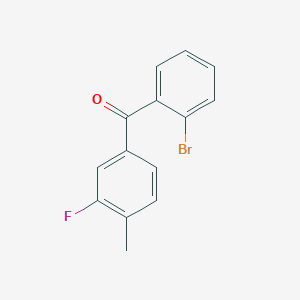

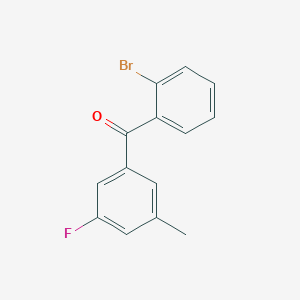

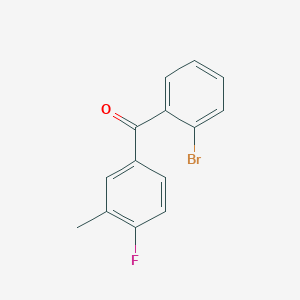

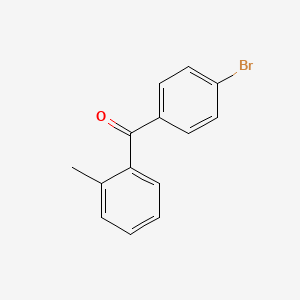

[4-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-15-7-6-14(10-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBLVCWFYYERJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642824 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-3,4-dichlorobenzophenone | |

CAS RN |

898757-00-1 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3,4-dichlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898757-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。